N-benzyl-6-bromo-N-ethylquinazolin-4-amine;hydrochloride
Overview
Description
N-benzyl-6-bromo-N-ethylquinazolin-4-amine;hydrochloride: is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-bromo-N-ethylquinazolin-4-amine typically involves the reaction of 6-bromo-4-chloroquinazoline with benzylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Major Products:
Oxidation: N-oxides of the quinazoline ring.
Reduction: Dihydro or tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-6-bromo-N-ethylquinazolin-4-amine is used as a building block in the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications .
Biology: The compound has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation .
Medicine: Research has shown that quinazoline derivatives, including N-benzyl-6-bromo-N-ethylquinazolin-4-amine, exhibit promising anti-inflammatory and anti-bacterial activities, making them potential candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-benzyl-6-bromo-N-ethylquinazolin-4-amine involves the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The molecular targets include the epidermal growth factor receptor (EGFR) and other related kinases .
Comparison with Similar Compounds
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit comparable biological activities.
Quinoline Derivatives: Known for their anti-malarial and anti-bacterial properties, quinoline derivatives also share structural similarities with quinazoline compounds.
Uniqueness: N-benzyl-6-bromo-N-ethylquinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent. The presence of the bromine atom and the benzyl and ethyl groups contribute to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
N-benzyl-6-bromo-N-ethylquinazolin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3.ClH/c1-2-21(11-13-6-4-3-5-7-13)17-15-10-14(18)8-9-16(15)19-12-20-17;/h3-10,12H,2,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGJHEFGTVLFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=C(C=C3)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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